Cas no 1245622-58-5 (tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate)
![tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate structure](https://ja.kuujia.com/scimg/cas/1245622-58-5x500.png)
tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate
- tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate
- EN300-7548777
- 1245622-58-5
- SCHEMBL10216833
-
- インチ: 1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-11(8-19)9-5-4-6-10(7-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
- InChIKey: LDFOSTHXIGUGLO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C(CO)NC(=O)OC(C)(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 305.12387792g/mol
- どういたいしつりょう: 305.12387792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 58.6Ų
tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548777-0.5g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 0.5g |
$671.0 | 2025-03-22 | |
Enamine | EN300-7548777-5.0g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-22 | |
Enamine | EN300-7548777-1.0g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 1.0g |
$699.0 | 2025-03-22 | |
Enamine | EN300-7548777-2.5g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-22 | |
Enamine | EN300-7548777-0.05g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 0.05g |
$587.0 | 2025-03-22 | |
Enamine | EN300-7548777-0.1g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 0.1g |
$615.0 | 2025-03-22 | |
Enamine | EN300-7548777-0.25g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 0.25g |
$642.0 | 2025-03-22 | |
Enamine | EN300-7548777-10.0g |
tert-butyl N-{2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate |
1245622-58-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-22 |
tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamateに関する追加情報
Research Brief on tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate (CAS: 1245622-58-5)
The compound tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate (CAS: 1245622-58-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its trifluoromethylphenyl and hydroxyethyl functional groups, is being explored for its potential applications in drug discovery and development. The unique structural features of this compound make it a promising candidate for modulating biological targets, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
Recent studies have focused on the synthesis and optimization of tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate, with an emphasis on improving its bioavailability and target specificity. Advanced synthetic routes, including asymmetric catalysis and green chemistry approaches, have been employed to enhance the efficiency and sustainability of its production. The compound's mechanism of action is under investigation, with preliminary data suggesting its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways.
In vitro and in vivo studies have demonstrated the compound's potential therapeutic effects. For instance, research has shown that tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate exhibits significant activity in models of neuroinflammation and neurodegeneration. Its ability to cross the blood-brain barrier (BBB) and modulate key signaling pathways has positioned it as a lead compound for further development. Additionally, its trifluoromethyl group contributes to enhanced metabolic stability and binding affinity, which are critical factors in drug design.
The safety and pharmacokinetic profiles of tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate are also under scrutiny. Early-stage toxicology studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further preclinical and clinical evaluations are necessary to fully assess its efficacy and safety in humans. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development.
In conclusion, tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties and biological activity make it a valuable candidate for addressing unmet medical needs in CNS and metabolic disorders. Continued research and development efforts are expected to shed more light on its potential applications and therapeutic benefits.
1245622-58-5 (tert-Butyl {2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate) 関連製品
- 134381-00-3((2S)-2-(2,4,6-trimethylphenyl)propanoic acid)
- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)
- 2228276-56-8(2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)
- 1177357-28-6(2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride)
- 1505682-84-7(Methyl 2,5-dichloro-4-fluorobenzoate)
- 1225956-31-9(1,4-Dichloro-2-(difluoromethoxy)benzene)
- 700860-40-8(N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide)
- 2166571-31-7(3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)
- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)
- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)




